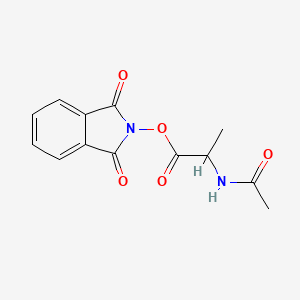

1,3-Dioxoisoindolin-2-yl acetylalaninate

Beschreibung

BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl acetylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl acetylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H12N2O5 |

|---|---|

Molekulargewicht |

276.24 g/mol |

IUPAC-Name |

(1,3-dioxoisoindol-2-yl) 2-acetamidopropanoate |

InChI |

InChI=1S/C13H12N2O5/c1-7(14-8(2)16)13(19)20-15-11(17)9-5-3-4-6-10(9)12(15)18/h3-7H,1-2H3,(H,14,16) |

InChI-Schlüssel |

KHOKZHAKYVAESM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |

Herkunft des Produkts |

United States |

Physicochemical Properties and Application Workflows of 1,3-Dioxoisoindolin-2-yl Acetylalaninate: A Technical Guide

Executive Summary

In modern synthetic organic chemistry and drug discovery, the controlled generation of carbon-centered radicals is paramount for late-stage functionalization and complex molecule synthesis. 1,3-Dioxoisoindolin-2-yl acetylalaninate (commonly referred to as the N-hydroxyphthalimide or NHPI ester of N-acetylalanine) has emerged as a privileged Redox-Active Ester (RAE). By replacing toxic organotin reagents and unstable Barton esters with robust, bench-stable NHPI derivatives, researchers can seamlessly generate α-amido alkyl radicals via single-electron transfer (SET)[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere specifications. Here, we will deconstruct the physicochemical properties, the mechanistic causality of its reactivity, and provide self-validating experimental protocols for its synthesis and downstream application.

Physicochemical Properties & Structural Causality

The utility of 1,3-dioxoisoindolin-2-yl acetylalaninate is directly dictated by its structural features. The phthalimide moiety imparts high crystallinity, rendering the compound a stable, easy-to-handle solid. Thermodynamically, the critical N–O bond possesses a bond dissociation energy (BDE) of approximately 75 kcal/mol[1]. This specific energetic threshold is the core causality behind its success: it is strong enough to survive rigorous purification (e.g., silica gel chromatography) yet weak enough to undergo facile, irreversible fragmentation upon receiving a single electron under mild photocatalytic or electrochemical conditions[1].

Quantitative Data Summary

| Property | Specification |

| Chemical Name | 1,3-Dioxoisoindolin-2-yl acetylalaninate |

| CAS Registry Number | 2305339-24-4 (Racemate)[2], 2225944-83-0 ((-)-enantiomer)[3] |

| Molecular Formula | C₁₃H₁₂N₂O₅ |

| Molecular Weight | 276.25 g/mol |

| Exact Mass | 276.0746 g/mol [4] |

| Appearance | White crystalline solid[4] |

| Solubility Profile | Soluble in DCM, CHCl₃, MeCN, DMSO; Insoluble in H₂O |

| Stability | Bench-stable under ambient conditions; light-sensitive over prolonged exposure |

Mechanistic Principles of Reductive Decarboxylation

To effectively utilize this RAE, one must understand the sequence of its fragmentation. When subjected to a photocatalyst or an electron donor-acceptor (EDA) complex, the NHPI ester accepts an electron to form a transient radical anion[1]. This intermediate rapidly collapses, breaking the N–O bond to expel a stable phthalimide anion and an acyloxy radical. The acyloxy radical immediately extrudes carbon dioxide (-CO₂) to yield the highly nucleophilic 1-acetamidoethyl radical, which can be trapped in cross-dehydrogenative couplings, Minisci-type additions, or cycloadditions[1].

Mechanistic pathway of reductive decarboxylation generating an α-amido radical.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with built-in validation steps to ensure high fidelity in your synthetic workflows.

Protocol A: Synthesis via Steglich Esterification

Objective: High-yield synthesis of 1,3-dioxoisoindolin-2-yl acetylalaninate. Causality: N,N'-Dicyclohexylcarbodiimide (DCC) is utilized to rapidly activate the carboxylic acid. The reaction must be initiated at 0 °C to suppress the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct[5].

-

Initiation: Charge a flame-dried round-bottom flask with N-acetyl-L-alanine (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous dichloromethane (DCM)[5].

-

Thermal Control: Cool the mixture to 0 °C using an ice bath.

-

Activation: Add DCC (1.2 equiv) portion-wise over 10 minutes[5].

-

Propagation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature, stirring for 12 hours.

-

Self-Validation Check: Monitor the reaction vessel. The formation of a dense white precipitate (dicyclohexylurea, DCU) acts as a visual confirmation that the coupling activation is proceeding successfully.

-

Isolation: Filter the heterogeneous mixture through a Celite pad to remove the DCU. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by recrystallization from CHCl₃/hexane to afford the product as a white solid (Typical yield: ~78%)[4].

Protocol B: Application in Metal-Free Cycloaddition

Objective: Synthesis of highly functionalized 1,2,4-triazoles via coupling with α-diazoacetates. Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed not merely as a base, but as a nucleophilic trigger. DBU mediates the dose-dependent decomposition of the NHPI ester to generate an α-amido anion, which subsequently engages in a [3+2] cycloaddition with the diazo compound[6].

-

Setup: In a dried vial, combine 1,3-dioxoisoindolin-2-yl acetylalaninate (1.5 equiv) and an α-diazoacetate (1.0 equiv) in anhydrous acetonitrile (MeCN)[6].

-

Triggering: Add DBU (3.0 equiv) dropwise at room temperature[6].

-

Reaction: Stir the mixture for 1 hour at room temperature.

-

Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the 1,2,4-triazole scaffold[6].

Step-by-step workflow for the synthesis and application of the NHPI ester.

Analytical Characterization & Validation Standards

Before deploying the synthesized RAE in complex cross-coupling reactions, its structural integrity must be validated. The following diagnostic spectroscopic markers serve as the definitive benchmark for purity[4]:

-

¹H NMR (400 MHz, CDCl₃): δ 7.90 (d, J = 5.4, 3.4 Hz, 2H), 7.81 (dd, J = 5.4, 3.4 Hz, 2H), 6.19 (d, J = 8.1 Hz, 1H, diagnostic NH proton ), 5.08 (p, J = 7.4 Hz, 1H, diagnostic α-CH proton ), 2.06 (s, 3H), 1.65 (d, J = 7.2 Hz, 3H)[4].

-

¹³C NMR (101 MHz, CDCl₃): δ 169.9, 169.6, 161.5, 134.9, 128.8, 124.1, 46.3, 23.0, 18.4[4].

-

HRMS (ESI): Calculated for C₁₃H₁₂N₂O₅ [M+Na]⁺: 299.0643. Found: 299.0640[4].

References

-

Beilstein Journal of Organic Chemistry. "Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters." Available at: [Link]

-

Organic Letters (ACS Publications). "A Metal-Free Cycloaddition of α-Diazoacetates with Amino Acid-Derived NHPI Esters for the Facile Synthesis of 1,2,4-Triazoles." Available at:[Link]

-

Publikationsserver der Universität Regensburg. "Identification and Development of Photocatalysts for Building Molecular Complexity." Available at:[Link]

Sources

- 1. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 2. 2305339-24-4|1,3-Dioxoisoindolin-2-yl acetylalaninate|BLD Pharm [bldpharm.com]

- 3. CAS:946513-95-7, 1,3-二氧代异吲哚啉-2-基 环戊烷羧酸酯-毕得医药 [bidepharm.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Phthalimide Scaffold as a Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1,3-Dioxoisoindolin-2-yl acetylalaninate

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

The phthalimide scaffold, defined by its isoindoline-1,3-dione core, represents a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their remarkable breadth of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] The hydrophobic nature of the phthalimide group facilitates passage across biological membranes, making it an attractive pharmacophore for drug design. The historical trajectory of phthalimide derivatives is notable, from the tragic teratogenic effects of thalidomide to its successful repositioning as a treatment for multiple myeloma and other conditions.[3][4] This evolution has spurred the development of more potent and specific analogs, known as immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide.[2][5]

This guide focuses on the compound 1,3-Dioxoisoindolin-2-yl acetylalaninate . As of this writing, specific literature detailing the biological mechanism of this molecule is not available. However, its structure—an N-substituted phthalimide bearing an acetylated alanine moiety—places it squarely within the class of compounds known to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex. This document, therefore, presents a hypothesized mechanism of action based on the well-established pharmacology of its structural analogs. We will delineate this primary proposed mechanism, explore potential biological consequences, and provide a comprehensive framework of experimental protocols required for its validation.

The Cereblon (CRBN) E3 Ubiquitin Ligase: A Central Hub for Phthalimide-Based Therapeutics

The primary mechanism of action for thalidomide and its advanced analogs is now understood to be the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][6] CRBN functions as a substrate receptor within the Cullin-4-RING E3 ligase (CRL4) complex. The CRL4^CRBN^ complex is a key component of the ubiquitin-proteasome system, which is responsible for tagging proteins for degradation, thereby regulating a vast array of cellular processes.

Phthalimide-based drugs act as "molecular glues." They do not inhibit an enzyme in the traditional sense but rather bind to a pocket in CRBN, allosterically altering its substrate specificity.[5] This drug-induced interaction causes the CRL4^CRBN^ complex to recognize and bind to proteins it would not normally target, known as "neo-substrates." Once bound, the neo-substrate is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.

Proposed Core Mechanism: Neo-Substrate Degradation via CRBN Modulation

We hypothesize that 1,3-Dioxoisoindolin-2-yl acetylalaninate functions as a molecular glue modulator of the CRL4^CRBN^ E3 ligase complex. The binding of the compound to CRBN is predicted to induce the recruitment, ubiquitination, and subsequent proteasomal degradation of key lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3) , and potentially other neo-substrates like Casein Kinase 1α (CK1α) .[4]

The degradation of these specific transcription factors is the pivotal event that triggers the diverse downstream biological effects associated with this class of drugs.[4][5]

Caption: Proposed "molecular glue" mechanism for 1,3-Dioxoisoindolin-2-yl acetylalaninate.

Anticipated Biological Consequences

The degradation of Ikaros and Aiolos is expected to produce the following hallmark effects:

-

Potent Immunomodulation : Ikaros and Aiolos are critical regulators of lymphocyte development and function. Their degradation in T-cells leads to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which enhances T-cell and Natural Killer (NK) cell activity.[4] Concurrently, in monocytes, this mechanism is believed to suppress the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][3] This dual activity—T-cell co-stimulation and TNF-α suppression—is a key feature of IMiDs.

-

Anti-Proliferative and Pro-Apoptotic Activity : In hematologic malignancies such as multiple myeloma, Ikaros and Aiolos are essential survival factors. Their degradation leads to the downregulation of critical downstream targets like IRF4 and c-Myc, resulting in cell cycle arrest and apoptosis (programmed cell death).[2][5]

-

Anti-Angiogenic Effects : Phthalimide derivatives are known to inhibit angiogenesis (the formation of new blood vessels), a process critical for tumor growth.[3] While the exact mechanism is complex and may not be solely dependent on CRBN, it is a well-documented activity of this compound class.

A Framework for Experimental Validation

To rigorously test the hypothesized mechanism of action, a multi-step, self-validating experimental workflow is essential. This approach moves from direct target engagement to cellular and functional outcomes.

Caption: A logical workflow for validating the proposed mechanism of action.

Experimental Protocols

Protocol 1: In Vitro CRBN Binding Assay (Surface Plasmon Resonance - SPR)

-

Objective: To quantitatively measure the direct binding affinity and kinetics of 1,3-Dioxoisoindolin-2-yl acetylalaninate to purified recombinant CRBN protein.

-

Methodology:

-

Immobilize high-purity recombinant human CRBN-DDB1 protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound dilutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).

-

Record the association and dissociation phases for each concentration.

-

Regenerate the sensor surface between injections using a mild regeneration solution (e.g., glycine-HCl, pH 2.5).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.

-

-

Expected Outcome: A concentration-dependent binding response, yielding a KD value indicative of specific interaction.

Protocol 2: Neo-Substrate Degradation Assay (Immunoblotting)

-

Objective: To determine if the compound induces the degradation of IKZF1 and IKZF3 in a CRBN-dependent manner.

-

Cell Lines: Human multiple myeloma cell line (e.g., MM.1S) or HEK293T cells co-transfected with CRBN and IKZF1/3 expression vectors.

-

Methodology:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound (e.g., 0.01 µM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., lenalidomide).

-

To confirm proteasome dependence, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1 hour before adding the test compound.

-

Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine total protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for IKZF1, IKZF3, CRBN, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome: A dose- and time-dependent decrease in IKZF1 and IKZF3 protein levels, which is rescued by pre-treatment with a proteasome inhibitor.

Protocol 3: Cytokine Modulation Assay (ELISA)

-

Objective: To measure the effect of the compound on the production of TNF-α and IL-2.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

To measure TNF-α inhibition, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL).

-

To measure IL-2 induction, co-stimulate the cells with anti-CD3/CD28 antibodies.

-

Incubate for 24 hours (for TNF-α) or 72 hours (for IL-2).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Expected Outcome: A dose-dependent inhibition of LPS-induced TNF-α production and a dose-dependent increase in T-cell co-stimulated IL-2 production.

Potential Secondary and Alternative Mechanisms

While the CRBN-mediated mechanism is the most probable, the phthalimide scaffold is known to interact with other biological targets. A comprehensive investigation should remain open to alternative possibilities. Studies have shown that some phthalimide derivatives can act as:

-

Enzyme Inhibitors: Targeting enzymes such as cyclooxygenase-2 (COX-2), lipoxygenases (LOX), or topoisomerase II.[1][7]

-

Receptor Modulators: Interacting with receptors like the vascular endothelial growth factor receptor 2 (VEGFR2).[7]

-

Ion Channel Modulators: Some derivatives have shown anticonvulsant activity, suggesting interaction with neuronal ion channels.[1]

Should the compound fail to demonstrate CRBN-dependent activity, screening against these and other relevant targets would be a logical next step.

Summary and Future Directions

1,3-Dioxoisoindolin-2-yl acetylalaninate is a novel compound with a chemical structure that strongly suggests a mechanism of action analogous to thalidomide and its derivatives. The central hypothesis is that it functions as a "molecular glue" to modulate the CRL4^CRBN^ E3 ubiquitin ligase, inducing the degradation of neo-substrates like Ikaros and Aiolos. This action is predicted to result in potent immunomodulatory and anti-proliferative effects.

The experimental framework provided in this guide offers a clear and rigorous path to validating this hypothesis, starting from direct biochemical target engagement to functional cellular outcomes. Successful validation would position this compound as a new member of the important class of CRBN-modulating agents, with potential therapeutic applications in oncology and immunology. Future work would involve extensive structure-activity relationship (SAR) studies, in vivo efficacy testing in relevant disease models, and comprehensive safety and toxicology profiling.

References

-

Development of Analogs of Thalidomide. Encyclopedia.pub. Available at: [Link]

-

Thalidomide - Wikipedia. Wikipedia. Available at: [Link]

-

Krönke J, Udeshi ND, Narla A, et al. The molecular mechanism of thalidomide analogs in hematologic malignancies. Blood. 2016;128(24):2833-2841. Available at: [Link]

-

de Faria AR, de Souza TBF, de Fátima A. Therapeutic Potential of Phthalimide Derivatives: A Review. Mini Rev Med Chem. 2019;19(13):1048-1065. Available at: [Link]

-

Flores-Alamo M, Parra-Delgado H, Martínez-Ramos F, et al. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Revista de la Facultad de Estudios Superiores Zaragoza, UNAM. 2021;10(314). Available at: [Link]

-

Ito T, Handa H. Molecular mechanisms of thalidomide and its derivatives. Proc Jpn Acad Ser B Phys Biol Sci. 2020;96(6):189-203. Available at: [Link]

-

Mahony C, Erskine L, Neri P, et al. Thalidomide Analogues as Anticancer Drugs. Recent Pat Anticancer Drug Discov. 2006;1(3):333-343. Available at: [Link]

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thalidomide - Wikipedia [en.wikipedia.org]

- 7. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]

Spectroscopic Characterization and Synthetic Utility of 1,3-Dioxoisoindolin-2-yl Acetylalaninate: A Technical Guide

Executive Summary

The expansion of photoredox catalysis and radical-mediated cross-coupling has elevated the importance of redox-active esters (RAEs) in modern synthetic chemistry. Among these, N-hydroxyphthalimide (NHPI) esters have emerged as highly stable, easily handled precursors for the generation of carbon-centered radicals via single-electron transfer (SET)[1].

1,3-Dioxoisoindolin-2-yl acetylalaninate (CAS: 2305339-24-4), commonly referred to as the NHPI ester of N-acetylalanine, is a specialized amino acid-derived RAE[2]. By serving as a robust precursor for α-amino alkyl radicals, this compound enables the late-stage functionalization of complex molecules and the synthesis of bioactive scaffolds, such as tyrosinase-inhibiting 1,2,4-triazoles[3]. This whitepaper provides a comprehensive analysis of its synthesis, spectroscopic characterization (NMR, HRMS, IR), and mechanistic utility for researchers and drug development professionals.

Mechanistic Workflow & Applications

The utility of 1,3-Dioxoisoindolin-2-yl acetylalaninate lies in its dual reactivity. The phthalimide moiety acts as an excellent leaving group upon single-electron reduction, driving a thermodynamically favorable decarboxylation. This fragmentation generates a transient alkyl radical that can be intercepted by various coupling partners, such as diazoacetates, to form complex heterocycles[3][4].

Workflow illustrating the synthesis of 1,3-Dioxoisoindolin-2-yl acetylalaninate and its applications.

Experimental Protocol: Synthesis and Isolation

The synthesis of 1,3-Dioxoisoindolin-2-yl acetylalaninate utilizes a modified Steglich esterification. The protocol below is designed as a self-validating system, ensuring high yield and optical purity by suppressing oxazolone formation[4][5].

Step-by-Step Methodology

Reagents: N-Acetyl-L-alanine (10 mmol), N-Hydroxyphthalimide (NHPI, 11 mmol), N,N'-Dicyclohexylcarbodiimide (DCC, 11 mmol), 4-Dimethylaminopyridine (DMAP, 1 mmol), anhydrous CH₂Cl₂ (35 mL).

-

Substrate Dissolution: Suspend N-acetyl-L-alanine and NHPI in 25 mL of anhydrous CH₂Cl₂ in a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Add DMAP to the suspension.

-

Causality: DMAP acts as a nucleophilic acyl transfer catalyst. It attacks the highly reactive O-acylisourea intermediate to form an acylpyridinium species, which is rapidly trapped by NHPI, accelerating the reaction and minimizing racemization.

-

-

Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC in 10 mL of anhydrous CH₂Cl₂ and add it dropwise to the stirring mixture over 15 minutes.

-

Causality: The coupling reaction is highly exothermic. Dropwise addition at 0 °C prevents the thermal rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct (O-to-N acyl migration).

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 to 24 hours. Monitor the complete consumption of the carboxylic acid via Thin Layer Chromatography (TLC).

-

Validation: The formation of a white precipitate (dicyclohexylurea, DCU) serves as a visual indicator of successful dehydration and esterification.

-

-

Filtration and Purification: Cool the mixture back to 0 °C to maximize DCU precipitation. Filter the suspension through a pad of cotton and silica gel, rinsing thoroughly with ethyl acetate.

-

Crystallization: Concentrate the filtrate under reduced pressure. Purify the crude residue by recrystallization from a mixture of CHCl₃ and hexane to yield the product as a white solid (Typical yield: ~78%)[4].

Spectroscopic Data & Structural Elucidation

The structural integrity of 1,3-Dioxoisoindolin-2-yl acetylalaninate is confirmed through multidimensional spectroscopy. The highly electron-withdrawing nature of the NHPI moiety heavily influences the chemical shifts of the adjacent alanine framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (recorded in CDCl₃) reveal distinct deshielding effects compared to standard alkyl esters[4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment & Causality |

|---|---|---|---|---|

| 7.90 | Doublet (d) | 5.4, 3.4 | 2H | Phthalimide Ar-H: Symmetric AA'BB' system. |

| 7.81 | Doublet of doublets (dd) | 5.4, 3.4 | 2H | Phthalimide Ar-H: Symmetric AA'BB' system. |

| 6.19 | Doublet (d) | 8.1 | 1H | Amide N-H: Strongly hydrogen-bonded, couples with the α-proton. |

| 5.08 | Pentet (p) | 7.4 | 1H | Alanine α-C-H: Severely deshielded due to the adjacent highly electronegative N-hydroxyphthalimide ester oxygen. |

| 2.06 | Singlet (s) | - | 3H | Acetyl CH₃: Standard chemical shift for an N-acetyl methyl group. |

| 1.65 | Doublet (d) | 7.2 | 3H | Alanine β-CH₃: Split by the adjacent α-proton. |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Structural Significance |

|---|---|---|

| 169.9, 169.6 | Quaternary (C=O) | Acetyl & Ester Carbonyls: High frequency due to amide resonance and the unique RAE ester linkage. |

| 161.5 | Quaternary (C=O) | Phthalimide Carbonyls: Symmetric imide carbonyls. |

| 134.9, 128.8, 124.1 | Aromatic (C, CH) | Phthalimide Ar-C: Standard aromatic resonances for the isoindoline-1,3-dione core. |

| 46.3 | Aliphatic (CH) | Alanine α-C: Shifted downfield relative to standard amino acids due to the RAE ester. |

| 23.0 | Aliphatic (CH₃) | Acetyl CH₃. |

| 18.4 | Aliphatic (CH₃) | Alanine β-CH₃. |

Mass Spectrometry & Infrared (IR) Diagnostics

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) confirms the exact mass of the synthesized molecule, typically observed as a sodium adduct[4]. While full IR spectra vary by sample preparation (e.g., KBr pellet vs. ATR), the functional groups present dictate highly specific, self-validating vibrational frequencies.

Table 3: Mass Spectrometry and Diagnostic IR Data

| Technique | Parameter / Wavenumber | Observed Value / Diagnostic Feature |

|---|---|---|

| HRMS (ESI) | Calculated for C₁₃H₁₂N₂O₅[M+Na]⁺ | 299.0643 m/z |

| HRMS (ESI) | Found[M+Na]⁺ | 299.0640 m/z[4] |

| FT-IR | ~1810 cm⁻¹ & ~1780 cm⁻¹ | RAE Ester & Imide C=O stretch: The strained N-O-C=O linkage typically pushes the ester carbonyl stretch higher than standard esters. |

| FT-IR | ~1740 cm⁻¹ | Imide C=O stretch: Symmetric and asymmetric stretching of the phthalimide core. |

| FT-IR | ~1650 cm⁻¹ | Amide I Band: C=O stretch of the N-acetyl group. |

| FT-IR | ~3300 cm⁻¹ | N-H stretch: Broad/sharp band confirming the secondary amide of the acetylated amine. |

Conclusion

1,3-Dioxoisoindolin-2-yl acetylalaninate is a structurally fascinating and synthetically invaluable redox-active ester. Its spectroscopic profile—most notably the highly deshielded α-proton at δ 5.08 ppm—is a direct consequence of the electron-withdrawing NHPI framework. By strictly adhering to temperature-controlled Steglich coupling protocols, researchers can isolate this compound in high purity, enabling its deployment in cutting-edge photoredox and metal-free cascade cycloadditions for drug discovery[3][4].

References

-

National Institutes of Health (PMC). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Available at:[Link]

-

AWS / Literature Repository. A Metal-Free Cycloaddition of α-Diazoacetates with Amino Acid-Derived NHPI Esters for Facile Synthesis of 1,2,4- Triazoles (Supporting Information). Available at: [Link]

-

Publikationsserver der Universität Regensburg. Identification and Development of Photocatalysts for Building Molecular Complexity. Available at:[Link]

-

Organic Letters - ACS Publications. A Metal-Free Cycloaddition of α-Diazoacetates with Amino Acid-Derived NHPI Esters for the Facile Synthesis of 1,2,4-Triazoles. Available at:[Link]

Sources

- 1. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2305339-24-4|1,3-Dioxoisoindolin-2-yl acetylalaninate|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

Solubility and Stability of N-phthaloyl-DL-alanine in Different Solvents: A Comprehensive Technical Guide

N-phthaloyl-DL-alanine (CAS: 19506-87-7) is a critical intermediate in organic synthesis, peptide chemistry, and the development of organometallic therapeutics. By masking the primary amine of the amino acid with a robust bicyclic imide, chemists can precisely control the molecule's solubility, prevent unwanted side reactions during carboxyl activation, and utilize it as a lipophilic ligand in advanced metal complexes (such as antitumor Gallium(III) agents) 1. This whitepaper provides an in-depth analysis of its physicochemical behavior, thermodynamic solvation profile, and stability parameters.

Structural Causality and Physicochemical Profiling

Unprotected DL-alanine exists primarily as a zwitterion in aqueous environments, making it highly soluble in water but practically insoluble in organic solvents. The introduction of the phthaloyl protecting group via condensation with phthalic anhydride fundamentally alters this thermodynamic profile .

This transformation removes the hydrogen-bond donating capacity of the primary amine and replaces it with a bulky, highly lipophilic, electron-withdrawing aromatic system. Consequently, the partition coefficient (LogP) shifts dramatically. The molecule retains a free carboxylic acid capable of hydrogen bonding, but the massive hydrophobic bulk of the phthaloyl group dominates the molecule's solvation thermodynamics, driving it into organic phases and drastically reducing aqueous solubility 2.

Thermodynamics of Solvation and Solvent Interactions

The solubility of N-phthaloyl-DL-alanine is highly dependent on the solvent's ability to accommodate both its lipophilic aromatic core and its polar carboxylic tail 3.

-

Polar Aprotic Solvents (DMSO, DMF): The compound exhibits maximum solubility in these solvents. The highly polar nature of DMSO and DMF allows them to effectively solvate the free carboxylic acid moiety via hydrogen bond acceptance, while their organic character seamlessly accommodates the lipophilic phthaloyl ring.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Good solubility. These solvents provide favorable dispersion forces for the aromatic ring and are frequently used as reaction media when converting N-phthaloyl-DL-alanine into its corresponding acyl chloride—a critical electrophilic intermediate for peptide coupling .

-

Alcohols (Ethanol, Methanol): Moderate to high solubility, particularly at elevated temperatures. Ethanol is the solvent of choice for recrystallization due to its steep temperature-solubility gradient, allowing the compound to dissolve at reflux and precipitate upon cooling.

-

Aqueous Media: Poor solubility. The hydrophobic dominance of the bicyclic phthaloyl group prevents effective hydration, making it nearly insoluble in neutral or acidic aqueous environments.

Table 1: Solubility Profile of N-phthaloyl-DL-alanine

| Solvent Class | Specific Solvent | Solubility Profile | Mechanistic Rationale |

| Aqueous | Water | Poor | Hydrophobic dominance of the bicyclic phthaloyl group repels hydration. |

| Alcohols | Ethanol, Methanol | Moderate (High at reflux) | Hydrogen bonding with the free carboxyl group; ideal temperature gradient for recrystallization. |

| Polar Aprotic | DMSO, DMF | Excellent | Strong dipole interactions; effectively accommodates both lipophilic and polar moieties. |

| Chlorinated | Dichloromethane | Good | Favorable dispersion forces with the aromatic ring; standard medium for acyl chloride synthesis. |

Stability Profiling

Understanding the degradation pathways of the N-phthaloyl group is essential for designing robust synthetic workflows.

-

Hydrolytic Stability: The phthalimide ring is a di-carbonyl system where the nitrogen lone pair is delocalized across two adjacent carbonyls, rendering it non-nucleophilic. It is highly stable in acidic and neutral conditions. However, the electrophilic carbonyl carbons are susceptible to nucleophilic attack by strong bases (pH > 10), which leads to irreversible ring-opening, forming phthalamic acid derivatives.

-

Thermal Stability: N-phthaloyl-DL-alanine is thermally stable up to its melting point (147–151 °C) . Exceeding 150 °C for prolonged periods (e.g., during solvent-free fusion methods) can lead to thermal degradation.

-

Stereochemical Stability: Although DL-alanine is already a racemic mixture, the N-phthaloyl protection strategy is widely utilized in chiral amino acid chemistry because the lack of an N-H proton prevents oxazolone-mediated racemization during carboxyl activation .

Chemical and thermal degradation pathways of the N-phthaloyl protecting group.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process quality controls.

Protocol 1: Synthesis via Thermal Condensation

Causality: Glacial acetic acid acts as both a high-boiling solvent (118 °C) and a mild acid catalyst. This provides the necessary thermal energy for condensation while preventing the degradation often seen in high-temperature (>150 °C) solvent-free fusion methods [[4]]().

-

Reaction Setup: Combine 25 mmol of phthalic anhydride and 25 mmol of DL-alanine in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Reflux: Heat the mixture to reflux (approx. 118 °C) for 5–7 hours.

-

Validation Gate 1 (In-Process): Monitor reaction completion via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the ninhydrin-positive free alanine spot at the baseline confirms complete N-protection.

-

Isolation: Remove the acetic acid under reduced pressure. Dissolve the crude residue in hot ethanol.

-

Crystallization: Allow the ethanolic solution to cool slowly to room temperature, then transfer to an ice bath to precipitate the product. Filter and dry in vacuo.

-

Validation Gate 2 (Release): Determine the melting point. A sharp melting point between 147–151 °C validates the purity of the synthesized N-phthaloyl-DL-alanine .

Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

Causality: The robust imide ring resists standard acid/base hydrolysis but is highly susceptible to the bidentate nucleophile hydrazine. Hydrazine attacks the imide carbonyls, forming a highly stable 6-membered phthalhydrazide byproduct, thereby releasing the free amine.

-

Reaction Setup: Dissolve 10 mmol of N-phthaloyl-DL-alanine in 30 mL of ethanol. Add 12 mmol of hydrazine hydrate.

-

Reflux: Heat the mixture to reflux for 2 hours. A white precipitate of phthalhydrazide will begin to form.

-

Acidification: Cool the mixture to room temperature and adjust the pH to 3–4 using 10% HCl.

-

Causality: Acidification ensures the complete precipitation of the insoluble phthalhydrazide while protonating the free DL-alanine, making it highly soluble in the aqueous/ethanolic filtrate.

-

-

Filtration: Filter off the white phthalhydrazide byproduct.

-

Validation Gate: Spot the filtrate on a TLC plate and stain with ninhydrin. A purple spot confirms the successful recovery of the primary amine (free DL-alanine).

Workflow for the synthesis and hydrazinolysis deprotection of N-phthaloyl-DL-alanine.

References

-

ResearchGate. "Gallium and Other Main Group Metal Compounds as Antitumor Agents." ResearchGate. Available at: [Link]

-

ResearchGate. "Mild and effective N-phthaloylation of amino acids." ResearchGate. Available at: [Link]

-

Taylor & Francis. "Synthesis, characterization and antimicrobial activities of some mixed ligand complexes of Co(II) with thiosemicarbazones and N-protected amino acids." Taylor & Francis Online. Available at:[Link]

Sources

The Phthalimide Scaffold: A Technical Blueprint for Next-Generation Therapeutics and Targeted Protein Degradation

Executive Summary The isoindoline-1,3-dione core, commonly known as phthalimide, has evolved from its historical association with thalidomide into a highly sought-after "privileged scaffold" in modern medicinal chemistry[1]. Characterized by its optimal hydrophobicity and unique hydrogen-bonding capabilities, the phthalimide structure easily traverses biological membranes and serves as a highly versatile pharmacophore[1]. Today, its most profound application lies in hijacking the to drive Targeted Protein Degradation (TPD)[2].

Structural Rationale & Mechanism of Action

Phthalimide derivatives exert their primary mechanism of action by acting as molecular glues or as the E3-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs)[3].

Causality in Binding: The imide functional group is structurally critical; its acidic hydrogen and adjacent carbonyl oxygens form a highly specific hydrogen-bond network with the Trp380 and His378 residues within the tri-tryptophan pocket of CRBN[3]. This binding induces an allosteric conformational change in CRBN, altering its substrate-binding surface. This structural shift allows the ligase to recruit either neosubstrates (e.g., IKZF1/3) or a specific Protein of Interest (POI) tethered via a PROTAC linker, facilitating proximity-induced ubiquitination[1].

Fig 1. Phthalimide-based PROTAC mechanism via CRBN E3 ligase recruitment and ubiquitination.

Therapeutic Applications

2.1 Oncology & Targeted Protein Degradation

By conjugating a phthalimide derivative (such as pomalidomide or lenalidomide) to a target-specific ligand, researchers have developed PROTACs capable of degrading previously "undruggable" proteins[2]. For example, ARV-825 is a PROTAC that links a BET inhibitor to pomalidomide, resulting in the rapid degradation of BRD4 with sub-nanomolar efficiency[2]. Furthermore, recent innovations have introduced covalent CRBN binders, such as FS-ARV-825, which utilize a fluorosulfate warhead to permanently engage the ligase[4].

Causality: Covalent engagement overcomes the escape mechanism of E3 ligase downregulation often seen in resistant cancer cell lines. By permanently labeling CRBN, the fractional occupancy remains high, ensuring sustained degradation kinetics even after the bulk drug has been cleared from circulation[4].

2.2 Anti-Inflammatory Modulation

Beyond oncology, phthalimide analogues are synthesized as potent [5]. TNF-α overproduction is a primary driver of autoimmune disorders like rheumatoid arthritis and Crohn's disease[5]. Derivatives such as LASSBio-468 have demonstrated exceptional in vivo efficacy in inhibiting lipopolysaccharide (LPS)-induced TNF-α production[5]. The structural versatility of the phthalimide core allows for extensive N-substitution, tuning the molecule's selectivity toward cyclooxygenase-2 (COX-2) and other inflammatory cytokines[6].

Quantitative Benchmarks

The following table summarizes the binding affinities and degradation metrics of key phthalimide-containing therapeutic agents.

| Compound | Primary Target | Application | Binding Affinity / Efficacy | Reference |

| Lenalidomide | CRBN (IKZF1/3) | Multiple Myeloma | IC50 ≈ 395 ± 39 nM | [4] |

| ARV-825 | CRBN / BRD4 | Anticancer (PROTAC) | CRBN IC50 ≈ 57 nM | [4] |

| FS-ARV-825 | CRBN (Covalent) | Anticancer (PROTAC) | CRBN IC50 ≈ 850 nM | [4] |

| Compound 21 | BRD4 BD1 | Anticancer (PROTAC) | IC50 ≈ 41.8 nM | [2] |

| LASSBio-468 | TNF-α | Anti-inflammatory | Significant in vivo inhibition | [5] |

Self-Validating Experimental Protocols

To ensure rigorous validation of phthalimide-based compounds, a systematic, self-validating workflow must be employed.

Fig 2. Self-validating workflow for evaluating phthalimide-based targeted protein degraders.

Protocol 1: Synthesis of a Phthalimide-based CRBN Ligand

This protocol outlines the condensation of a phthalic anhydride derivative with an amine to form the phthalimide core, a foundational step in PROTAC synthesis[7].

-

Reagent Preparation: Dissolve 1.0 eq of 3-fluorophthalic anhydride and 1.1 eq of 3-aminopiperidine-2,6-dione hydrochloride in glacial acetic acid.

-

Catalysis: Add 3.0 eq of anhydrous potassium acetate (KOAc).

-

Causality: The mildly basic acetate facilitates the nucleophilic attack of the amine on the anhydride. Glacial acetic acid provides the necessary protons for the subsequent dehydration step, driving the thermodynamic cyclization of the imide ring without hydrolyzing the highly sensitive glutarimide moiety[3].

-

-

Reflux: Heat the mixture to reflux (120°C) for 12 hours under an inert argon atmosphere.

-

Isolation: Cool the reaction to room temperature and precipitate the product by pouring the mixture into ice-cold distilled water. Filter the resulting solid, wash with water, and dry under a vacuum.

Protocol 2: In Vitro PROTAC Degradation & Washout Assay

Validating a PROTAC requires proving that target depletion is driven by the degrader and distinguishing between reversible and covalent binding[4].

-

Cell Plating: Seed target cells (e.g., THP-1 or Jurkat) at 2×105 cells/mL in 6-well plates.

-

Compound Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 1 μM) for 5 hours.

-

Washout Phase (Critical Step): For half of the samples, remove the media, wash the cells three times with PBS, and incubate in fresh, compound-free media for an additional 24 hours.

-

Causality: The washout step acts as a self-validating control system. If the PROTAC is a reversible binder (like ARV-825), the POI levels will rebound after washout as newly synthesized protein repopulates the cell. If it is a covalent binder (like FS-ARV-825), degradation persists due to irreversible CRBN labeling, proving covalent mechanism of action[4].

-

-

Quantification: Lyse the cells and perform a Western Blot or quantitative proteomics to measure POI levels relative to a loading control (e.g., GAPDH).

References

-

Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. Molecules (PMC). URL:[Link]

-

Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Medicinal Chemistry. URL:[Link]

-

Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry (Taylor & Francis). URL:[Link]

-

Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis (PubMed). URL:[Link]

-

Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. European Journal of Medicinal Chemistry (PubMed). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00103B [pubs.rsc.org]

- 5. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Mechanistic Role of the Phthaloyl Protecting Group in Suppressing Amino Acid Racemization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the chemical synthesis of peptides and complex small-molecule drugs, maintaining absolute stereochemical integrity is a paramount challenge. The activation of an amino acid's α -carboxyl group inherently increases the risk of racemization (or epimerization), leading to the formation of undesirable diastereomeric impurities that compromise drug efficacy and safety.

This whitepaper provides an in-depth mechanistic analysis of how the Phthaloyl (Phth) protecting group fundamentally circumvents the primary pathways of racemization. By acting as a diacyl imide rather than a standard monoacyl amide, the Phth group alters the electronic and steric environment of the α -amine, effectively neutralizing the oxazolone-mediated racemization pathway. We detail the structural causality behind this stereoretention, provide comparative quantitative data against standard protecting groups (Fmoc/Boc), and outline self-validating experimental protocols for its application.

The Mechanistic Basis of Racemization: The Oxazolone Pathway

To understand the protective efficacy of the phthaloyl group, one must first dissect the causality of racemization during peptide coupling. The predominant source of stereochemical loss in peptide synthesis is the oxazolone (azlactone) pathway [1].

When the C-terminal carboxyl group of an N-protected amino acid is activated (e.g., via carbodiimides like DCC or DIC, or converted to an acid chloride), the carbonyl carbon becomes highly electrophilic. If the α -amine is protected by a standard monoacyl group (such as acetyl or benzoyl), the oxygen atom of the protecting group's carbonyl can act as an intramolecular nucleophile. It attacks the activated C-terminal carbonyl, cyclizing to form a 5-membered oxazol-5(4H)-one ring[1],.

Once the oxazolone ring forms, the α -proton becomes highly acidic due to the electron-withdrawing nature of the adjacent double bonds. Mild bases present in the reaction mixture (such as DIPEA or the incoming amine nucleophile) readily abstract this proton, generating an achiral, resonance-stabilized enolate. Subsequent reprotonation occurs randomly from either the Re or Si face, destroying the original stereocenter and yielding a racemized product[1].

Caption: Logical flow of oxazolone-mediated racemization vs. Phthaloyl-mediated stereoretention.

The Phthaloyl Solution: Structural and Electronic Causality

The Phthaloyl (Phth) group uniquely prevents oxazolone formation through a combination of electronic deprivation and steric shielding.

Unlike standard carbamates (Fmoc, Boc) or amides, phthalic acid derivatives react with the primary amine to form a diacyl imide [2]. Because both valences of the nitrogen atom are occupied by the phthaloyl carbonyls, there is no N-H bond remaining on the α -amine [3].

Causality of Stereoretention:

-

Electronic Blockade: The formation of the oxazolone intermediate strictly requires the tautomerization of the N-H bond to form an enol-like nucleophile. Without an N-H proton, the nitrogen cannot participate in this tautomerization, rendering the intramolecular cyclization chemically impossible[3].

-

Steric Shielding: Even in the absence of oxazolone formation, amino acids can theoretically undergo direct enolization (direct abstraction of the α -proton by a strong base). However, the rigid, bulky, bicyclic aromatic structure of the phthaloyl group provides immense steric hindrance around the α -carbon, physically blocking basic species from approaching and abstracting the α -proton.

Because of these dual mechanisms, N-phthaloyl-protected amino acids can be subjected to highly rigorous activation conditions—such as conversion into highly reactive amino acid chlorides—without measurable loss of optical activity.

Comparative Analysis of Amine Protecting Groups

To contextualize the utility of the Phth group, we must compare it against the industry standards for Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry. While Fmoc and Boc are the gold standards for routine SPPS, Phth provides unparalleled stereocontrol in highly activating, racemization-prone environments.

Table 1: Comparative Data on Amine Protecting Groups and Racemization Risk

| Protecting Group | Chemical Nature | Oxazolone Risk | Deprotection Condition | Orthogonality & Primary Advantage |

| Phthaloyl (Phth) | Diacyl Imide | None (Lacks N-H) | Hydrazinolysis | Orthogonal to acid/base; absolute prevention of oxazolone-mediated racemization[2]. |

| Fmoc | Carbamate | Low | Mild Base (Piperidine) | Gold standard for SPPS; UV-active byproduct allows real-time monitoring. |

| Boc | Carbamate | Low | Strong Acid (TFA) | Highly orthogonal to Fmoc; requires harsh acidic cleavage. |

| Benzoyl / Acetyl | Monoacyl Amide | High | Harsh Hydrolysis | Highly prone to oxazolone formation; rarely used for α -amine protection[1]. |

Self-Validating Experimental Protocols

A robust chemical process must be self-validating. The following protocols detail the introduction and removal of the Phthaloyl group, emphasizing the causality behind the reagent choices to ensure high yields and zero racemization.

Protocol 1: Racemization-Free Introduction of the Phthaloyl Group

Historically, phthaloylation was achieved by fusing an amino acid with phthalic anhydride at temperatures exceeding 150°C. However, this extreme thermal stress ironically induced the very racemization the group was meant to prevent. The modern, self-validating approach utilizes N-ethoxycarbonylphthalimide (Nefkens' reagent) , which operates under mild, aqueous conditions[4].

Step-by-Step Methodology:

-

Dissolution: Dissolve the enantiopure amino acid (1.0 eq) in a 10% aqueous sodium carbonate ( Na2CO3 ) solution. Causality: The basic medium deprotonates the α -amine, rendering it nucleophilic.

-

Reagent Addition: Add N-ethoxycarbonylphthalimide (1.1 eq) to the solution at 0°C, then allow it to warm to room temperature.

-

Reaction Monitoring: Stir vigorously for 2–4 hours. The reaction is self-validating: as the reaction proceeds, the insoluble Nefkens' reagent is consumed, and the solution becomes homogeneous.

-

Precipitation: Carefully acidify the aqueous mixture to pH 2 using 2M HCl. Causality: Acidification protonates the free carboxyl group of the newly formed N-phthaloyl amino acid, drastically reducing its aqueous solubility.

-

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under a vacuum. The product is typically >99% enantiomerically pure.

Protocol 2: Deprotection via Hydrazinolysis

The Phth group is highly stable to both the acidic conditions of Boc chemistry and the mild basic conditions of Fmoc chemistry. To remove it, an α -effect nucleophile like hydrazine is required,[5].

Step-by-Step Methodology:

-

Suspension: Suspend the N-phthaloyl-protected peptide (or resin-bound peptide) in ethanol or DMF.

-

Hydrazine Addition: Add hydrazine hydrate ( N2H4⋅H2O ), typically 2-10 equivalents.

-

Cleavage: Agitate or reflux the mixture for 1–3 hours. Causality: Hydrazine attacks the imide carbonyls. The thermodynamic driving force is the intramolecular cyclization that expels the free amine to form a highly stable, 6-membered aromatic-like ring (phthalhydrazide)[5].

-

Byproduct Removal: Cool the mixture. The phthalhydrazide byproduct is highly insoluble in cold ethanol/DMF and will precipitate. Filter the mixture to remove the byproduct.

-

Isolation: Concentrate the filtrate to isolate the stereochemically pure, free-amine peptide ready for the next coupling cycle.

Caption: Step-by-step workflow for the removal of the Phthaloyl protecting group via hydrazinolysis.

Conclusion

The phthaloyl protecting group remains a highly specialized and powerful tool in the arsenal of synthetic chemists. While Fmoc and Boc dominate routine automated synthesis, the unique diacyl imide structure of the Phth group provides an absolute safeguard against oxazolone-mediated racemization[2]. By eliminating the α -amine's N-H bond and providing profound steric shielding, it enables the use of highly reactive intermediates—such as amino acid chlorides—without sacrificing the chiral integrity of the target molecule.

Sources

Crystallographic Profiling and Supramolecular Architecture of N-Phthaloyl-DL-alanine: A Technical Guide

Executive Summary

In the landscape of peptide synthesis and advanced materials science, N-protected amino acids serve as foundational building blocks. N-phthaloyl-DL-alanine (Systematic name: DL-2-(1,3-dioxoisoindolin-2-yl)propanoic acid) is a highly stable, activated amino acid derivative where the phthaloyl group acts as a robust N-protecting moiety [1]. This protection is critical to prevent unwanted nucleophilic attacks during downstream acyl chloride formation or peptide coupling.

For researchers and drug development professionals, understanding the exact solid-state geometry and supramolecular packing of this compound is essential. The crystal structure dictates its solubility, reactivity, and behavior in complex quasiracemate assemblies. This whitepaper provides an in-depth mechanistic analysis of the synthesis, crystallization kinetics, and X-ray crystallographic profile of N-phthaloyl-DL-alanine.

Mechanistic Causality in Synthesis and Crystallization

The generation of diffraction-quality single crystals requires a self-validating protocol where chemical synthesis and thermodynamic crystallization are tightly controlled.

Step-by-Step Protocol: Synthesis and Single-Crystal Growth

-

Step 1: N-Protection (Phthaloylation)

-

Procedure: React equimolar amounts of DL-alanine and phthalic anhydride under reflux conditions.

-

Causality: The nucleophilic α -amino group of DL-alanine attacks the electrophilic carbonyl carbon of the phthalic anhydride. The thermal energy drives an intramolecular cyclization and subsequent dehydration, forming a stable five-membered imide ring. Crucially, the chiral center at the α -carbon is not directly involved in bond-breaking, preserving the racemic (DL) integrity of the bulk material [2].

-

-

Step 2: Isolation and Purification

-

Procedure: Precipitate the crude product using cold water, followed by vacuum filtration and drying.

-

-

Step 3: Matrix Dissolution

-

Procedure: Dissolve the purified N-phthaloyl-DL-alanine in a 70% ethanol-water (v/v) solution at room temperature until saturation is achieved.

-

Causality: The binary solvent system is thermodynamically calibrated. Ethanol effectively solvates the bulky, lipophilic phthalimide moiety, while water engages the polar carboxylic acid group via hydrogen bonding. This amphiphilic solvation prevents premature precipitation.

-

-

Step 4: Controlled Nucleation

-

Procedure: Allow the solution to undergo slow evaporation in a vibration-free environment.

-

Causality: Slow evaporation gradually shifts the dielectric constant of the solution, gently pushing the system into the metastable zone. This controlled kinetic supersaturation limits the nucleation rate, favoring the growth of high-quality, defect-free single crystals rather than amorphous aggregates [1].

-

Caption: Workflow for the synthesis and crystallization of N-phthaloyl-dl-alanine.

Molecular Geometry and Conformational Analysis

High-resolution X-ray crystallography (data collected at 93 K) reveals that the molecular architecture of N-phthaloyl-DL-alanine is governed by strict steric parameters [1].

Staggered Conformation

The propanoic acid moiety and the planar phthaloyl ring adopt a highly specific staggered conformation , quantified by a C1—C2—N1—C4 torsion angle of 58.1(1)°.

-

Causality: This staggered geometry is not arbitrary; it represents the global energy minimum of the molecule. It minimizes steric repulsion between the bulky aromatic phthalimide system and the methyl group of the alanine backbone.

Planarity and Deviations

The structural integrity of the protecting group is maintained by its planarity. The phthalimide ring system and the C—COO group are exceptionally planar, exhibiting root-mean-square (r.m.s.) deviations of only 0.0253 Å and 0.0067 Å, respectively, from their mean square planes. The dihedral angle between these two planes is strictly maintained at 66.41(7)°[1].

Supramolecular Assembly and Intermolecular Interactions

The true utility of crystallographic data lies in understanding how molecules interact in the solid state. N-phthaloyl-DL-alanine does not exist as isolated monomers in the crystal lattice; it undergoes highly ordered supramolecular self-assembly.

Centrosymmetric Dimerization

Molecules of N-phthaloyl-DL-alanine crystallize as centrosymmetric dimers .

-

Causality: In racemic (DL) mixtures of carboxylic acids, heterochiral pairing (the pairing of an R-enantiomer with an S-enantiomer) is thermodynamically favored. This pairing forms a robust R22(8) hydrogen-bonded cyclic motif. Centrosymmetric dimers pack more efficiently in the crystal lattice than homochiral chains, maximizing van der Waals contacts and overall lattice stability.

These dimers are linked by strong carboxyl O—H···O hydrogen bonds, featuring an exceptionally tight O···O distance of 2.6005(12) Å and a highly linear bond angle of 174.8(15)°. Beyond the primary hydrogen bonds, the lattice is further stabilized by secondary C=O⋅⋅⋅π interactions and weak intramolecular C—H···O hydrogen bonds [1].

Caption: Supramolecular assembly of N-phthaloyl-dl-alanine into centrosymmetric dimers.

Quantitative Crystallographic Data Summary

To facilitate easy comparison for computational chemists and structural biologists, the definitive crystallographic parameters for N-phthaloyl-DL-alanine are summarized below[1].

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₁H₉NO₄ |

| Data Collection Temperature | 93 K |

| O···O Hydrogen Bond Distance | 2.6005 (12) Å |

| O—H···O Hydrogen Bond Angle | 174.8 (15)° |

| C1—C2—N1—C4 Torsion Angle | 58.1 (1)° |

| Phthalimide / C—COO Dihedral Angle | 66.41 (7)° |

| Final R-factor ( R1 ) | 0.036 |

| Weighted R-factor ( wR2 ) | 0.096 |

Applications in Drug Development

The precise structural elucidation of N-phthaloyl-DL-alanine has profound implications. By understanding the exact spatial requirements (dihedral angles and staggered conformations) of the phthaloyl protecting group, medicinal chemists can better predict the steric hindrance encountered during the synthesis of complex peptide-based therapeutics [2]. Furthermore, the centrosymmetric dimerization profile serves as a baseline model for engineering quasiracemates—co-crystals formed by structurally similar, but not strictly enantiomeric, molecules—which are increasingly used to design novel solid-state materials with tunable optical and electronic properties [1].

References

-

Title: N-Phthaloyl-DL-alanine Source: Acta Crystallographica Section E: Crystallographic Communications (2004) URL: [Link]

Application Note: Thermal Condensation Synthesis of N-Phthaloyl-dl-alanine

Introduction and Rationale

The protection of primary amines is a fundamental operation in peptide synthesis, medicinal chemistry, and the generation of complex chiral synthons. The phthaloyl group is widely utilized because it provides robust, bidentate protection of the amine, preventing unwanted nucleophilic attacks and resisting harsh subsequent reaction conditions[1].

While the synthesis of enantiopure N-phthaloyl-L-alanine requires strict temperature controls to prevent racemization—often necessitating milder solvents or Dean-Stark apparatuses[2]—the synthesis of the racemic mixture, N-phthaloyl-dl-alanine , liberates the chemist from stereochemical constraints. This allows for the use of highly efficient, thermodynamically driven thermal condensation techniques (such as solvent-free fusion) that maximize yield and reaction kinetics[1][2].

Mechanistic Causality

The synthesis of N-phthaloyl-dl-alanine from dl-alanine and phthalic anhydride is governed by a two-step nucleophilic acyl substitution and dehydration mechanism[3]:

-

Ring Opening (Nucleophilic Attack): The primary amine of dl-alanine acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of phthalic anhydride. This breaks the anhydride ring, yielding an intermediate phthalamic acid[3].

-

Intramolecular Cyclization (Dehydration): The intermediate is thermodynamically driven to close into a highly stable five-membered phthalimide ring. This step requires the expulsion of a water molecule[3].

The Causality of Reaction Conditions: Because the cyclization step produces water, the reaction exists in an equilibrium state. To drive the reaction to completion (Le Chatelier's Principle), water must be continuously removed from the system[1]. This is achieved either by evaporating the water as steam in a high-temperature solvent-free melt (Fusion Method) or by utilizing a dehydrating/acidic solvent environment (Acetic Acid Method)[1][3].

Experimental workflow for the thermal condensation synthesis of N-phthaloyl-dl-alanine.

Quantitative Data Summary

The following table outlines the expected stoichiometric and physicochemical parameters for this synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | [3] |

| Molecular Weight | 219.19 g/mol | [3] |

| Expected Yield | 80% – 91% | [3][4] |

| Melting Point | 147 – 151 °C | [3] |

| Optimal Temp (Fusion) | 130 – 150 °C | [2][4] |

| Optimal Temp (AcOH) | ~118 °C (Reflux) | [2] |

Experimental Protocols

Method A: Solvent-Free Thermal Condensation (Fusion)

Advantage: High atom economy and rapid reaction times. Ideal for racemic mixtures where elevated temperatures do not pose stereochemical risks[1][2].

-

Preparation: In a mortar, thoroughly grind 2.23 g (25 mmol) of dl-alanine and 3.77 g (25.5 mmol) of phthalic anhydride into a fine, homogeneous powder. Note: A slight stoichiometric excess of the anhydride ensures complete consumption of the amino acid.

-

Thermal Melt: Transfer the powder to a 50 mL round-bottom flask. Submerge the flask in a pre-heated oil bath at 145–150 °C. The solid mixture will rapidly melt into a clear, homogenous liquid[1][4].

-

Dehydration: Maintain the melt at 145–150 °C for 30 to 45 minutes. You will observe the evolution of water vapor. Leave the flask open to the atmosphere (or under a gentle stream of nitrogen) to vent the steam, thereby driving the cyclization equilibrium forward.

-

Crystallization: Remove the flask from the heat. As the melt cools to approximately 90 °C (before it solidifies), cautiously add 20 mL of ethanol to dissolve the mass.

-

Precipitation: Slowly add distilled water dropwise to the stirring ethanolic solution until persistent turbidity is observed. Transfer to a 4 °C refrigerator for 2 hours to allow complete crystallization.

-

Isolation: Isolate the white crystals via vacuum filtration, wash with cold aqueous ethanol, and dry under a high vacuum.

Method B: Reflux in Glacial Acetic Acid

Advantage: Milder conditions and easier scale-up. Acetic acid acts as both a solvent and an acid catalyst, facilitating the ring-opening and closing at a highly controlled temperature[2][3].

-

Reaction Setup: Combine 2.23 g (25 mmol) of dl-alanine and 3.70 g (25 mmol) of phthalic anhydride in a 100 mL round-bottom flask containing 20 mL of glacial acetic acid[3].

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (~118 °C) for 5 to 7 hours[2][3].

-

Solvent Removal: Concentrate the mixture by removing the acetic acid under reduced pressure (rotary evaporation) until a viscous, sticky oil remains[3].

-

Liquid-Liquid Extraction: To separate the product from unreacted polar starting materials, dissolve the oily residue in a biphasic mixture of diethyl ether and water (1:4 ratio)[3]. The unreacted dl-alanine partitions into the aqueous layer, while the target N-phthaloyl-dl-alanine moves into the organic ether layer.

-

Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the ether. Recrystallize the resulting solid from aqueous ethanol[3].

Self-Validating System (Quality Control)

To ensure the protocol was successful and the intermediate phthalamic acid has completely cyclized, the product must be validated through the following self-contained checks:

-

Melting Point Analysis: A pure, fully cyclized product will exhibit a sharp melting point between 147 °C and 151 °C [3]. If the melting point is depressed or broad (e.g., 130–140 °C), this indicates incomplete dehydration (residual phthalamic acid intermediate) or trapped solvent. If this occurs, return the crude solid to the fusion melt for an additional 15 minutes.

-

Infrared (IR) Spectroscopy: Successful phthaloylation is confirmed by the complete disappearance of the primary amine N-H stretching frequencies (typically broad bands around 3300 cm⁻¹). Furthermore, the formation of the phthalimide ring is self-validated by the appearance of a characteristic imide carbonyl doublet—two sharp C=O stretching bands at approximately 1770 cm⁻¹ (symmetric) and 1710 cm⁻¹ (asymmetric) .

References

-

National Institutes of Health (NIH) / PMC. "Phthalic anhydride (PA): a valuable substrate in organic transformations". National Center for Biotechnology Information.[Link]

-

TSI Journals. "SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES". International Journal of Chemical Sciences.[Link]

Sources

Application Notes & Protocols: The Strategic Use of N-Phthaloyl Derivatives in the Synthesis of Novel Anticancer Agents

Introduction: The Phthalimide Scaffold - A Privileged Structure in Oncology

The phthalimide moiety, characterized by its isoindoline-1,3-dione core, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions, such as π-π stacking, make it a versatile building block for pharmacologically active molecules[1][2]. While initially recognized for its use as a stable amine-protecting group in the Gabriel synthesis, the phthalimide core has evolved into an essential pharmacophore in its own right[3][4].

This evolution is most famously exemplified by thalidomide. Despite its tragic history, thalidomide was repurposed and approved for treating multiple myeloma, sparking a renaissance in the development of N-phthaloyl-based anticancer agents[5]. Modern thalidomide analogs, such as lenalidomide and pomalidomide, are cornerstone therapies that exhibit potent immunomodulatory and anti-angiogenic properties[5]. These molecules underscore the dual utility of the N-phthaloyl group: as a synthetic intermediate and as a core structural element for inducing potent anticancer effects.

This guide provides an in-depth exploration of the synthesis and application of N-phthaloyl derivatives in oncology drug discovery. We will cover detailed synthetic protocols, explain the mechanistic rationale behind their anticancer activity, and provide methodologies for their biological evaluation.

Section 1: The N-Phthaloyl Group as a Synthetic Tool

The primary utility of the phthaloyl group in synthesis is the protection of primary amines. Its stability under various reaction conditions, coupled with reliable methods for its introduction and removal, makes it an invaluable tool, particularly in peptide synthesis and the construction of complex molecules.

Core Principle: The Gabriel Synthesis

The Gabriel synthesis transforms primary alkyl halides into primary amines. The process involves the N-alkylation of potassium phthalimide followed by the deprotection of the resulting N-alkylphthalimide. Hydrazinolysis is the most common deprotection method, yielding the desired amine and the stable phthalhydrazide byproduct.

Experimental Protocol 1: Microwave-Assisted Synthesis of N-Substituted Phthalimides

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced product purity[6]. This protocol describes a general, efficient method for the N-functionalization of phthalic anhydride.

Objective: To synthesize an N-substituted phthalimide from phthalic anhydride and a primary amine using microwave irradiation.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Primary amine or hydrazine derivative (1.0 eq)

-

Sodium acetate (catalytic amount, ~0.1 eq)

-

Dimethylformamide (DMF, 1-2 mL)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Domestic or dedicated laboratory microwave oven (e.g., 800W)

-

10 mL microwave reaction vial with cap

-

Magnetic stir bar

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and filtration flask

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine phthalic anhydride (e.g., 1.0 g, 6.75 mmol), the desired primary amine (1.0 eq), and a catalytic amount of sodium acetate.

-

Solvent Addition: Add 1-2 mL of DMF to create a slurry. DMF acts as a high-boiling, polar solvent that efficiently absorbs microwave energy[4].

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 3-7 minutes at a power level of 300-800W[4]. The reaction progress should be monitored to prevent excessive pressure buildup.

-

Reaction Monitoring: After irradiation, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting materials. A suitable solvent system might be Petroleum Ether:Methanol (9:1)[4].

-

Work-up and Isolation: Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove residual DMF and sodium acetate. The crude product can be further purified by recrystallization from hot ethanol to yield the pure N-substituted phthalimide[4].

Synthetic Workflow Visualization

Caption: General workflow from synthesis to biological evaluation.

Section 2: The Phthalimide Pharmacophore in Anticancer Drug Action

The true power of N-phthaloyl derivatives lies in the biological activity of the phthalimide ring itself. It serves as a key pharmacophore in a class of drugs known as Immunomodulatory Drugs (IMiDs)[7][8].

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide and its potent analogs (e.g., lenalidomide, pomalidomide) function as "molecular glues." They bind to the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key event in the anti-myeloma activity of IMiDs.

Beyond this, these compounds exert a wide range of downstream effects:

-

Immunomodulation: They inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) while co-stimulating T-cells[5][8][9].

-

Anti-Angiogenesis: They suppress the formation of new blood vessels, a critical process for tumor growth, by inhibiting factors like Vascular Endothelial Growth Factor (VEGF)[5][7].

-

Apoptosis Induction: They promote programmed cell death in cancer cells, often by increasing the levels of key executioner proteins like Caspase-8[7][8][9].

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific checkpoints in the cell cycle, such as the G2/M phase[7].

Signaling Pathway Visualization

Sources

- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Experimental procedure for the deprotection of the phthaloyl group using hydrazine.

Executive Summary

The phthaloyl group is a robust and highly crystalline protecting group for primary amines, frequently employed in the Gabriel synthesis and the construction of complex pharmaceutical intermediates[1]. While its stability prevents unwanted over-alkylation, its removal requires highly chemoselective conditions. The Ing-Manske procedure, utilizing hydrazine hydrate, remains the gold standard for this transformation due to its mild nature and high yields[1][2]. This application note details the mechanistic rationale, comparative advantages, and a highly optimized, self-validating experimental protocol for hydrazinolysis.

Introduction & Mechanistic Rationale

Direct alkylation of ammonia typically results in a chaotic mixture of primary, secondary, and tertiary amines due to over-alkylation[3]. The use of the phthalimide anion as an ammonia surrogate circumvents this issue, yielding a protected primary amine[3]. However, traditional removal of the phthaloyl group via acidic or basic hydrolysis requires exceptionally harsh conditions (e.g., prolonged reflux in strong aqueous acid or base) that can cause racemization of chiral centers or cleavage of sensitive functional groups[1][2].

To address these limitations, the Ing-Manske procedure was developed. By employing hydrazine hydrate ( N2H4⋅H2O ), deprotection is achieved under significantly milder, neutral conditions[1][2]. Hydrazine is a potent nucleophile (driven by the α -effect) that selectively attacks the imide carbonyls. The reaction is thermodynamically driven by the formation of a highly stable, six-membered cyclic byproduct—phthalhydrazide—which irreversibly releases the free primary amine[4][5].

Reaction Mechanism

The transformation initiates with the nucleophilic attack of hydrazine on one of the electrophilic carbonyl carbons of the phthalimide ring, forming a tetrahedral intermediate[4]. Subsequent ring opening yields an intermediate hydrazide. A rapid intramolecular transamidation (cyclization) follows, driven by the thermodynamic stability of the resulting cyclic phthalhydrazide[4].

Mechanism of Ing-Manske hydrazinolysis for phthalimide deprotection.

Comparative Analysis of Deprotection Strategies

While hydrazinolysis is the most utilized method, alternative reagents are sometimes required depending on the substrate's sensitivity profile[4][6]. The table below summarizes the quantitative and qualitative differences between standard cleavage methods.

| Deprotection Method | Reagent(s) | Solvent | Temp | Time | Yield | Key Advantages | Drawbacks |

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate | Ethanol / Methanol | RT to Reflux | 1 - 5 h | >85% | Mild, neutral conditions; highly selective[1]. | Hydrazine toxicity; phthalhydrazide separation can be tedious[2]. |

| Reductive Cleavage | NaBH4 , Acetic Acid | 2-Propanol / H2O | RT to 80°C | ~24 h | ~97% | Avoids toxic hydrazine; very mild[4]. | Long reaction times; potential reduction of other functional groups[4]. |

| Amine-Mediated | Ethylenediamine | Isopropanol / Butanol | RT to Reflux | Variable | Good | Safer alternative to hydrazine; useful in solid-phase synthesis[6]. | Requires large excess of reagent; difficult removal of excess amine[6]. |